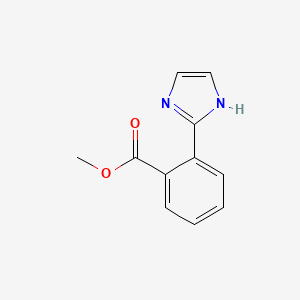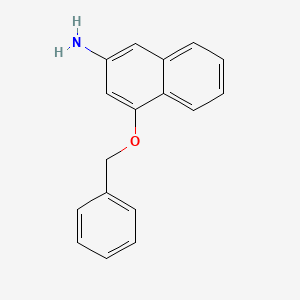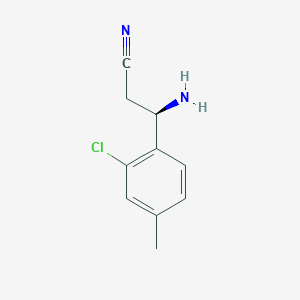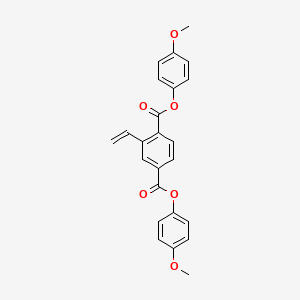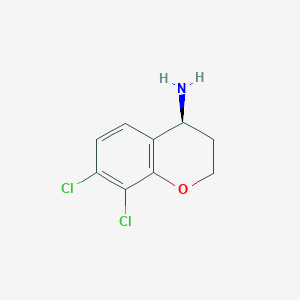
(S)-7,8-Dichlorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,8-Dichlorochroman-4-amine is a chiral organic compound characterized by the presence of two chlorine atoms on the chroman ring and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dichlorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: The chroman derivative undergoes chlorination to introduce chlorine atoms at the 7 and 8 positions. This step often uses reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Amination: The chlorinated intermediate is then subjected to amination at the 4-position. This can be achieved using ammonia or primary amines in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction of this compound can lead to the formation of amine derivatives with altered electronic properties.
Substitution: The chlorine atoms on the chroman ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution can introduce various functional groups at the 7 and 8 positions.
Scientific Research Applications
(S)-7,8-Dichlorochroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
7,8-Dichlorochroman-4-ol: This compound lacks the amine group but shares the dichlorinated chroman structure.
7,8-Dichlorochroman-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.
Uniqueness: (S)-7,8-Dichlorochroman-4-amine is unique due to its chiral nature and the presence of both chlorine atoms and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
1241676-85-6 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
(4S)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI Key |
WUGRPYNFTPEPAC-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2Cl)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


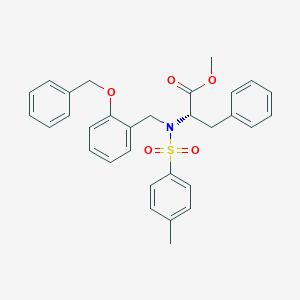
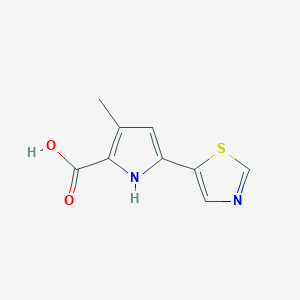

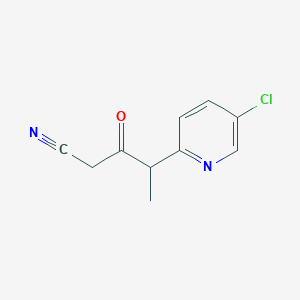
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
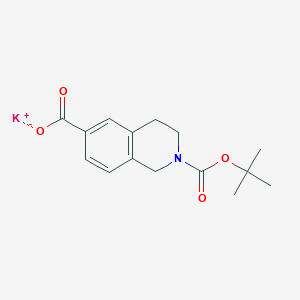
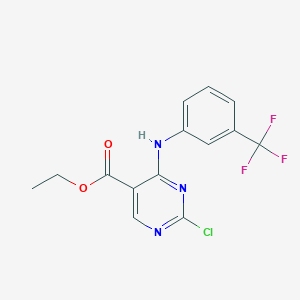
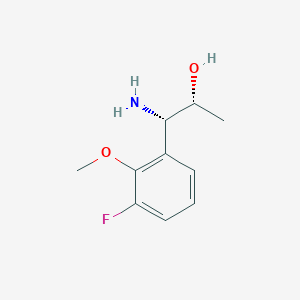
![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
